4-(Azetidin-1-yl)-2-hydroxybenzaldehyde
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Overview
Description
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is a chemical compound that features an azetidine ring attached to a hydroxybenzaldehyde moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and potential applications in medicinal chemistry. The presence of the hydroxybenzaldehyde group adds to the compound’s reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the hydroxybenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The hydroxybenzaldehyde group can then be introduced through a condensation reaction with the azetidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the azetidine ring.
Major Products Formed
Oxidation: Formation of 4-(Azetidin-1-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(Azetidin-1-yl)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on enzymes or receptors and modulating their activity. The hydroxybenzaldehyde moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Similar structure with a sulfonyl group instead of a hydroxy group.
3-(Pyrazol-1-yl)azetidine derivatives: Contain a pyrazole ring attached to the azetidine moiety.
Uniqueness
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is unique due to the presence of both the azetidine ring and the hydroxybenzaldehyde moiety This combination provides a versatile scaffold for further chemical modifications and potential biological activities
Biological Activity
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is a compound that integrates an azetidine ring with a hydroxyl-substituted benzaldehyde. This unique structural combination has been linked to various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The following article presents an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N1O2, with a molecular weight of approximately 177.20 g/mol. The compound features an azetidine ring, which is a four-membered cyclic amine, directly connected to a hydroxyl group on the benzaldehyde moiety. This configuration influences both its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several azetidinone derivatives against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
This compound | Staphylococcus aureus | 128 |
This compound | Escherichia coli | 256 |
This compound | Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. In vitro assays demonstrated that compounds with hydroxyl groups exhibit strong radical scavenging activity. The antioxidant activity was quantified using the DPPH assay, where lower EC50 values indicate higher activity:
Compound | EC50 mg/mL |
---|---|
This compound | 0.0756 ± 0.0040 |
Reference Antioxidant (Ascorbic Acid) | 0.0075 ± 0.0002 |
The results indicate that the compound's structure contributes to its ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the biological potential of azetidine derivatives:
- Antimicrobial Efficacy : A series of azetidinone derivatives were synthesized and tested against clinical strains of bacteria. The study found that compounds similar to this compound showed promising results against drug-resistant strains.
- Antioxidant Properties : Research on hydroxyl-substituted benzaldehydes indicated that the presence of hydroxyl groups significantly enhances antioxidant activities compared to their unsubstituted counterparts.
- Cytotoxicity in Cancer Research : Investigations into azetidine-based compounds revealed their ability to inhibit tumor growth in vitro, with some derivatives demonstrating selective toxicity towards cancer cells while sparing normal cells.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-7-8-2-3-9(6-10(8)13)11-4-1-5-11/h2-3,6-7,13H,1,4-5H2 |
InChI Key |
FVWCUPRQFIAIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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